2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-26-18-5-3-2-4-16(18)22-19(25)10-15-12-27-20-23-17(11-24(15)20)13-6-8-14(21)9-7-13/h2-9,11-12H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNOZEJXOIZTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the fluorophenyl group is usually accomplished via electrophilic aromatic substitution, while the methoxyphenylacetamide moiety is attached through nucleophilic substitution reactions. The overall synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous flow systems, and automated control systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of key enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Observations :
- Halogen substitutions (Cl, Br, F) at the phenyl ring (R1) are common, with yields ranging from 59.5% to 86% .
2.2.1. Cytotoxicity Against Cancer Cell Lines
Imidazothiazole derivatives exhibit potent anticancer activity. For example:
- Compound 5l (2-[6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide):
- Compound 3c (N'-(arylidene)-2-(6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl)acetohydrazide):
Key Insight : The 4-fluorophenyl group in the target compound may enhance cytotoxicity compared to bromo or chloro analogs due to fluorine’s electronegativity and membrane permeability .
2.2.2. Antimicrobial and Anti-Inflammatory Activity
- Compounds 4a–k (2-((6-aryl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide):
Structural Advantage : The acetamide side chain’s substitution with fluorophenyl or methoxyphenyl groups may improve antimicrobial potency by enhancing lipid bilayer interaction .
Physicochemical and Spectral Properties
Biological Activity
The compound 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide is a novel derivative within the imidazo[2,1-b][1,3]thiazole class, which has garnered interest for its potential biological activities, particularly in oncology and antiviral applications. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a fluorophenyl group and an acetamide moiety, which are crucial for its biological activity.
Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole family often exert their effects through inhibition of key signaling pathways involved in cancer progression. Specifically, they may inhibit focal adhesion kinase (FAK), a protein that is overexpressed in various tumors and plays a significant role in cancer cell migration and invasion .
Antitumor Activity
A study evaluated the cytotoxic effects of related imidazo[2,1-b][1,3]thiazole derivatives on mesothelioma cell lines. The results demonstrated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 0.59 to 2.81 µM . This activity was linked to the inhibition of phospho-FAK levels in treated cells, suggesting a mechanism involving disrupted cellular signaling pathways associated with tumor growth .
Antiviral Properties
Imidazo[2,1-b][1,3]thiazole derivatives have also been explored for their antiviral potential. Their ability to interact with viral proteins could inhibit viral replication. The presence of specific substituents on the thiazole ring has been shown to enhance this activity significantly .
Case Study 1: Mesothelioma Treatment
In a recent clinical evaluation involving a series of imidazo[2,1-b][1,3]thiazole compounds, one derivative demonstrated enhanced efficacy when combined with gemcitabine. The combination therapy led to increased expression of the gemcitabine transporter hENT-1, suggesting that these compounds could improve the therapeutic index of existing chemotherapeutics in treating peritoneal mesothelioma .
Case Study 2: Antiviral Screening
Another study focused on assessing the antiviral activity of a similar imidazo[2,1-b][1,3]thiazole compound against various viral strains. The results indicated that modifications to the thiazole moiety significantly improved binding affinity to viral targets, resulting in lower EC50 values compared to standard antiviral agents .
Data Summary
Q & A
Q. What are the optimal synthetic routes for preparing 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methoxyphenyl)acetamide, and how do reaction conditions impact yield?
- Methodological Answer : The compound is synthesized via multi-step reactions, often starting with imidazo[2,1-b]thiazole intermediates. Key steps include:
- Coupling reactions : Use of triethylamine as a catalyst in solvents like DMF or dichloromethane to facilitate amide bond formation .
- Heterocyclic ring formation : Cyclization under controlled temperatures (e.g., 60–80°C) to ensure regioselectivity .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization requires strict control of stoichiometry and solvent polarity .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows characteristic splitting patterns in F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 422.1234) .
- X-ray Crystallography : Resolves stereochemistry and packing modes (e.g., C–H···O interactions in crystal lattices) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Cytotoxicity assays : Test against cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays. IC values below 10 µM indicate therapeutic potential .
- Enzyme inhibition : Acetylcholinesterase (AChE) inhibition assays with Ellman’s method to assess neuroactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Analog synthesis : Introduce substituents at the 2-methoxyphenyl or imidazo-thiazole regions (e.g., halogens, alkyl groups) to modulate lipophilicity and binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like VEGFR2 or AChE .
- Bioisosteric replacement : Replace the acetamide group with sulfonamide or urea to enhance metabolic stability .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Meta-analysis : Compare IC values across published studies (e.g., MDA-MB-231 IC = 1.4 µM in vs. 22.6 µM in HepG2) to identify cell-line-specific effects.
- Off-target profiling : Use kinase panels or proteome arrays to rule out non-specific interactions .
Q. How can computational methods improve experimental design for this compound?
- Methodological Answer :
- ADMET prediction : Tools like SwissADME predict logP (~3.2) and bioavailability to prioritize analogs with favorable pharmacokinetics .
- Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns MD runs to assess protein-ligand complex stability) .
- QSAR modeling : Develop regression models using descriptors like polar surface area or H-bond donors to correlate structure with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
